ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.6g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities based on available research findings.
- Molecular Formula : C23H22N4O3S2
- Molar Mass : 466.58 g/mol
- CAS Number : 304862-58-6
The compound's biological activity is largely attributed to its structural components, particularly the triazole and quinoline moieties. These groups are known for their ability to interact with various biological targets:
- Triazole Ring : Exhibits antimicrobial and antifungal properties.
- Quinoline Moiety : Known for antimalarial and anticancer activities.
- Cycloheptathiophene Structure : Potentially enhances the compound's interaction with biological membranes.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including this compound, possess notable antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Anticancer Activity
The quinoline derivatives are particularly noted for their anticancer effects:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and showed promising results in inhibiting cell proliferation .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.2 |
HeLa (Cervical Cancer) | 4.8 |
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized derivatives of the compound and evaluated their antimicrobial activities against common pathogens. The results confirmed the effectiveness of the synthesized compounds against Klebsiella pneumoniae and other resistant strains, highlighting the potential use in treating infections caused by multi-drug resistant organisms .
Study 2: Anticancer Potential
In a separate investigation focusing on the anticancer properties of quinoline derivatives, the compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-32-24(31)22-17-10-5-4-6-12-19(17)34-23(22)26-21(30)14-33-25-28-27-20-13-15(2)16-9-7-8-11-18(16)29(20)25/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSACPFREVUMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.